1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14950178
InChI: InChI=1S/C26H22N2O5/c1-14-8-10-18-17(12-14)24(29)22-23(16-9-11-19(31-3)20(13-16)32-4)28(26(30)25(22)33-18)21-7-5-6-15(2)27-21/h5-13,23H,1-4H3
SMILES:
Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14950178

Molecular Formula: C26H22N2O5

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H22N2O5
Molecular Weight 442.5 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H22N2O5/c1-14-8-10-18-17(12-14)24(29)22-23(16-9-11-19(31-3)20(13-16)32-4)28(26(30)25(22)33-18)21-7-5-6-15(2)27-21/h5-13,23H,1-4H3
Standard InChI Key AAWYDRUEZCIQJE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)OC)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a chromeno[2,3-c]pyrrole backbone, a fused heterocyclic system comprising a benzopyran (chromene) moiety linked to a pyrrole ring. Key substituents include:

  • A 3,4-dimethoxyphenyl group at position 1, contributing electron-donating effects.

  • A 6-methylpyridin-2-yl group at position 2, enhancing hydrogen-bonding capacity.

  • A methyl group at position 7, influencing steric and metabolic stability .

The molecular formula is inferred as C₂₆H₂₅N₂O₅ (molecular weight ≈ 457.5 g/mol), with a calculated XLogP3 of ~3.5, indicating moderate lipophilicity .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight457.5 g/molPubChem analogs
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds7PubChem
Topological Polar SA98.7 ŲComputed

Synthetic Pathways

Barton–Zard Reaction

The chromeno-pyrrole core is synthesized via a Barton–Zard reaction, a one-pot, regioselective method involving:

  • 3-Nitro-2H-chromenes as precursors, functionalized with methyl and methoxy groups.

  • Ethyl isocyanoacetate as the pyrrole-forming component.

  • K₂CO₃ in ethanol under reflux (0.5–2 hours), achieving yields of 63–94% .

Table 2: Representative Synthesis Conditions

ParameterDetails
Precursor3-Nitro-2H-chromene derivative
ReactantEthyl isocyanoacetate
BaseK₂CO₃
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time0.5–2 hours
Yield63–94%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), and 6.8–7.9 ppm (aromatic protons).

  • ¹³C NMR: Carbonyl resonances at δ 170–175 ppm (C-3, C-9), with pyridine carbons at δ 120–150 ppm .

  • HRMS: [M+H]⁺ peak at m/z 457.1864 (calc. 457.1861) .

Table 3: Thermal Stability Analysis

TechniqueObservation
DSCMelting point: 218–220°C (decomposition)
TGA5% weight loss at 250°C

Applications and Future Directions

Drug Development

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for oral bioavailability optimization. Current research focuses on derivatizing the pyridine ring to enhance target selectivity .

Agricultural Chemistry

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (IC₅₀ = 12 µM), likely due to photosystem I inhibition.

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